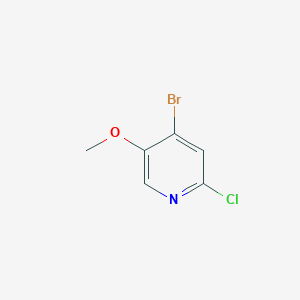
4-Bromo-2-chloro-5-methoxypyridine
Overview
Description
4-Bromo-2-chloro-5-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-2-chloro-5-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a precursor in the synthesis of various biologically active compounds, particularly in drug discovery and development. Its structural characteristics allow it to interact with numerous biological targets, making it a subject of interest for researchers.
- Chemical Formula : C6H5BrClNO
- Molecular Weight : 222.5 g/mol
- CAS Number : 1020253-15-9
Enzyme Interaction
This compound has been shown to interact with several enzymes, particularly kinases. The compound acts by binding to the active sites of these enzymes, leading to inhibition or modulation of their activity. This interaction can significantly alter cellular processes such as signaling pathways and metabolic functions.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : By inhibiting specific kinases, it can modify the phosphorylation status of proteins involved in signaling cascades.
- Gene Expression : Changes in kinase activity can lead to alterations in gene expression profiles, impacting cellular metabolism and function.
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent. At lower doses, the compound may exhibit minimal adverse effects, while higher concentrations can lead to toxicity, including organ damage and altered metabolic functions in animal models.
Metabolic Pathways
The compound undergoes biotransformation primarily through cytochrome P450 enzymes in the liver. This metabolic process generates various metabolites that may possess distinct biological activities. Understanding these pathways is crucial for evaluating the pharmacokinetics and potential therapeutic applications of this compound.
Transport and Distribution
This compound is distributed within cells through specific transport mechanisms. Its localization within tissues can influence its biological activity and therapeutic efficacy. The compound may interact with transporters that facilitate its movement across cellular membranes, affecting its overall pharmacological profile.
Case Studies and Research Findings
Properties
IUPAC Name |
4-bromo-2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQXQOLLAPAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674362 | |
| Record name | 4-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-15-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















